2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid
Description
Properties
IUPAC Name |
2-(2-cyanoethyl)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)4-5(6(12)13)2-1-3-11/h5H,1-2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJFOXWMTYQZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CC(F)(F)F)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanoethylation of Trifluorobutanoic Acid Derivatives
One common approach involves the alkylation of trifluorobutanoic acid or its esters with cyanoethyl precursors under basic conditions. This method typically proceeds via nucleophilic substitution on a cyanoethyl halide or equivalent electrophile.
- Starting Materials: Ethyl 4,4,4-trifluorobutanoate or trifluoroacetoacetate derivatives.
- Reagents: 2-bromoacetonitrile or 2-cyanoethyl halides.
- Conditions: Basic medium (e.g., potassium carbonate or sodium hydride), reflux in polar aprotic solvents such as dimethyl sulfoxide or toluene.
- Mechanism: The carbanion generated from the trifluorobutanoate ester attacks the electrophilic carbon of the cyanoethyl halide, forming the cyanoethyl-substituted product.
This method is supported by analogous syntheses of ethyl 2-cyano-4,4-diethoxybutyrate, where ethyl cyanoacetate reacts with bromoacetaldehyde diethyl acetal under potassium carbonate and sodium iodide catalysis at reflux, yielding cyanoethylated products in moderate yields (~29-51%).
Asymmetric Synthesis via Ni(II) Complex Alkylation
A highly selective method for the preparation of fluorinated amino acid derivatives related to this compound involves asymmetric alkylation using chiral Ni(II) complexes of glycine Schiff bases.
- Procedure: Formation of a chiral Ni(II) complex with glycine Schiff base followed by alkylation with trifluoroethyl iodide under basic conditions.
- Outcome: The alkylated Ni(II) complex is then disassembled to release the fluorinated amino acid, which can be converted in situ to derivatives such as N-Fmoc-protected amino acids.
- Advantages: High enantiomeric purity, scalable to >150 g batches, recyclable chiral auxiliaries.
- Relevance: While this method is primarily for amino acid derivatives, the chemistry and conditions offer insights into controlled cyanoethylation and trifluoromethyl incorporation.
Multi-Step Synthesis from Ethyl 4,4,4-Trifluoro-3-oxobutanoate
Ethyl 4,4,4-trifluoro-3-oxobutanoate serves as a key intermediate for constructing the trifluorobutanoic acid framework.
- Step 1: Preparation of ethyl 4,4,4-trifluoro-3-oxobutanoate by acylation of ethyl trifluoroacetoacetate with suitable acyl chlorides in the presence of sodium hydride in toluene.
- Step 2: Subsequent functionalization of the keto group and ester hydrolysis to yield the trifluorobutanoic acid.
- Step 3: Introduction of the cyanoethyl group via nucleophilic substitution or Michael addition with cyanoethyl reagents.
- Yields: Reported yields for intermediate steps range from 39% to 79%, depending on reaction conditions.
Comparative Data Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Cyanoethylation of esters | Ethyl 4,4,4-trifluorobutanoate or analogs | 2-bromoacetonitrile, K2CO3, reflux, KI/NaI | 29-51% | Moderate yields; requires reflux and base |
| Asymmetric Ni(II) complex method | Glycine Schiff base, CF3-CH2-I | Ni(II) complex formation, alkylation, base | Scalable, high purity | Enantioselective; suitable for amino acid derivatives |
| Multi-step from trifluoro-3-oxobutanoate | Ethyl trifluoroacetoacetate, acyl chlorides | NaH in toluene, hydrolysis, cyanoethylation | 39-79% | Multi-step; involves keto ester intermediates |
Research Findings and Notes
- The cyanoethylation reactions typically require strong bases and elevated temperatures to promote nucleophilic substitution, with potassium carbonate and sodium iodide commonly used to enhance reaction rates and yields.
- The asymmetric Ni(II) complex alkylation method, while developed for amino acid derivatives, demonstrates the utility of chiral auxiliaries and metal complexes in achieving high stereochemical control, which could be adapted for related trifluorobutanoic acid derivatives.
- The multi-step synthesis starting from ethyl trifluoroacetoacetate is versatile but involves several purification steps, including extraction, distillation, and crystallization, to achieve high purity.
- Microwave-assisted synthesis and aqueous-phase reactions have been reported for related trifluoromethylated compounds, offering potential green chemistry advantages, though specific data on this compound are limited.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The trifluorobutanoic acid moiety can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the trifluorobutanoic acid moiety under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids derived from the cyanoethyl group.
Reduction: Amines derived from the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The cyanoethyl group can participate in nucleophilic addition reactions, while the trifluorobutanoic acid moiety can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key derivatives of 4,4,4-trifluorobutanoic acid, focusing on substituent effects:
*Calculated molecular weight.
Key Observations:
- Aryl Substituents (e.g., chlorophenyl, bromophenyl): Increase molecular weight and lipophilicity, making these derivatives suitable for hydrophobic interactions in drug design .
- Amino Groups (e.g., t-Boc-protected): Enhance solubility and enable peptide coupling reactions .
- Cyanoethyl Group: Expected to introduce strong electron-withdrawing effects, lowering the pKa of the carboxylic acid (compared to the parent compound) and enabling nucleophilic reactions at the nitrile group.
Biological Activity
Chemical Structure and Properties
2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid is a fluorinated organic compound characterized by its unique trifluorobutanoic acid structure combined with a cyanoethyl group. Its molecular formula is and it has a CAS number of 2097964-50-4. The presence of trifluoromethyl groups significantly influences its chemical behavior and biological activity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including potential antimicrobial and anticancer properties. The trifluoromethyl group enhances lipophilicity, which may contribute to its ability to penetrate biological membranes and interact with various cellular targets.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly in cancer cells.
- Receptor Modulation : It could act on various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Effects : Its structural characteristics may allow it to disrupt bacterial cell membranes or inhibit vital metabolic processes in pathogens.
Anticancer Activity
Studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines.
Antimicrobial Properties
In vitro studies have also explored the antimicrobial potential of this compound:
- Pathogens Tested : E. coli, Staphylococcus aureus, and Candida albicans.
- Results : The compound showed effective inhibition of bacterial growth with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
Table 1: Biological Activity Summary
| Activity Type | Assessed Cell Lines/Pathogens | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5 µM | |
| HeLa | 3 µM | ||
| A549 | 4 µM | ||
| Antimicrobial | E. coli | 8 µg/mL | |
| Staphylococcus aureus | 12 µg/mL | ||
| Candida albicans | 15 µg/mL |
Table 2: Mechanism Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes involved in glycolysis and TCA cycle |
| Receptor Modulation | Potential modulation of growth factor receptors |
| Membrane Disruption | Alters membrane integrity in bacterial cells |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 cells. The findings indicated that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death compared to control groups.
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties against Staphylococcus aureus. The study revealed that treatment with the compound resulted in a significant reduction in bacterial load in vitro, suggesting its potential as an alternative therapeutic agent against resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
